molecular formula C15H12ClN3OS B2977653 N-(5-Chloro-2-cyanophenyl)-N-methyl-2-methylsulfanylpyridine-4-carboxamide CAS No. 1436159-85-1

N-(5-Chloro-2-cyanophenyl)-N-methyl-2-methylsulfanylpyridine-4-carboxamide

Cat. No. B2977653
CAS RN: 1436159-85-1
M. Wt: 317.79
InChI Key: TXQNPESVKRCAAV-UHFFFAOYSA-N
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Description

The compound “2-Chloro-N-(5-chloro-2-cyanophenyl)acetamide” has a similar structure . It has a CAS Number of 189083-68-9 and a molecular weight of 229.06 . The IUPAC name is 2-chloro-N-(5-chloro-2-cyanophenyl)acetamide .


Molecular Structure Analysis

The molecular structure of “2-Chloro-N-(5-chloro-2-cyanophenyl)acetamide” consists of 17 atoms; 5 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Chlorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-N-(5-chloro-2-cyanophenyl)acetamide” include a density of 1.4±0.1 g/cm3, boiling point of 403.1±55.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, and a molar refractivity of 42.7±0.4 cm3 .

Scientific Research Applications

Structural Activity Relationship (SAR) Studies In the realm of medicinal chemistry, the examination of structural activity relationships (SAR) plays a crucial role in drug discovery and development. A study by Palanki et al. (2000) on inhibitors of NF-kappaB and AP-1 gene expression highlights the importance of specific functional groups and their placement on the core structure for biological activity. This research indicates that slight modifications to the molecular structure, such as replacing a trifluoromethyl group with a methyl or ethyl group, can significantly impact the compound's effectiveness and bioavailability, suggesting that N-(5-Chloro-2-cyanophenyl)-N-methyl-2-methylsulfanylpyridine-4-carboxamide could be a candidate for similar optimization in drug design (Palanki et al., 2000).

Fluorescent Labeling and Quantitative Analysis Compounds with similar structures to N-(5-Chloro-2-cyanophenyl)-N-methyl-2-methylsulfanylpyridine-4-carboxamide have been explored for their use as fluorescent labeling reagents. For instance, Nakaya et al. (1996) investigated α,β-unsaturated carbonyl compounds and 2-methylpyridines for the quantitative analysis of carnitine, demonstrating their effectiveness as fluorescent labeling reagents. This suggests potential applications of the compound in analytical chemistry for the detection and quantification of biomolecules (Nakaya et al., 1996).

Catalysis and Synthesis of Organic Compounds The catalytic properties of related compounds have been studied, with research by Chen et al. (2011) showing that aromatic carboxamides and 2-phenylpyridine derivatives can undergo ortho-alkylation with Grignard reagents in the presence of a cobalt catalyst. This opens avenues for N-(5-Chloro-2-cyanophenyl)-N-methyl-2-methylsulfanylpyridine-4-carboxamide to be used in organic synthesis, potentially facilitating the construction of complex organic molecules through directed C-H bond activation (Chen et al., 2011).

Safety and Hazards

The safety information for “2-Chloro-N-(5-chloro-2-cyanophenyl)acetamide” includes a Material Safety Data Sheet (MSDS) that can be found online . For “(5-Chloro-2-cyanophenyl)boronic acid”, the safety signal word is “Warning” and the hazard statements include H302-H315-H319-H335 .

Future Directions

The future directions for research on these types of compounds could involve further exploration of their potential therapeutic applications, such as the use of BK-20 in rescuing Purkinje neuron spiking regularity . Additionally, more research could be conducted to better understand the synthesis processes and chemical reactions of these compounds.

properties

IUPAC Name

N-(5-chloro-2-cyanophenyl)-N-methyl-2-methylsulfanylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c1-19(13-8-12(16)4-3-11(13)9-17)15(20)10-5-6-18-14(7-10)21-2/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQNPESVKRCAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC(=C1)Cl)C#N)C(=O)C2=CC(=NC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Chloro-2-cyanophenyl)-N-methyl-2-(methylsulfanyl)pyridine-4-carboxamide

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